N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-11-9-19(10-12-20)21(26)25-14-13-23-22(25)29-16-18-8-6-7-17(3)15-18/h6-12,15H,4-5,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXICULENOQHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the imidazole ring, sulfonamide functional groups, and thioether moieties. The general method includes:
- Formation of the Imidazole Ring : Reacting appropriate precursors under controlled conditions.
- Introduction of the Thioether Group : Using 3-methylbenzyl chloride in a nucleophilic substitution reaction.
- Final Coupling : Attaching the benzenesulfonamide moiety through a coupling reaction.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. For example, studies show that similar compounds with imidazole structures have Minimum Inhibitory Concentrations (MICs) as low as 39 µg/mL against specific pathogens .
Antitumor Activity
The compound has shown promising results in vitro against several cancer cell lines, including:
- HeLa Cells : Exhibiting antiproliferative effects with IC50 values indicating significant cytotoxicity.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrating enhanced antitumor activity compared to standard chemotherapy agents like cisplatin .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Targeting key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Disruption of Cellular Membranes : Affecting the integrity of bacterial cell walls leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent .
Study 2: Cytotoxicity in Cancer Cells
In a comparative study assessing the cytotoxic effects of this compound on human cancer cell lines (HeLa and MDA-MB-231), it was found that treatment with concentrations above 100 µg/mL resulted in over 70% cell death after 48 hours. This suggests a strong potential for therapeutic application in oncology .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in sulfonamide and imidazole coupling steps .
- Temperature : Step-dependent ranges (e.g., 0–5°C for sensitive thioether formation; reflux for cyclization).
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates and final product .
Q. How can analytical techniques validate the structural integrity and purity of the compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O at ~1250 cm⁻¹ in IR; imidazole protons at δ 6.5–7.5 ppm in ¹H NMR) .
- HPLC : Monitor reaction progress and final purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cellular viability assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; validate with MD simulations .
- QSAR Models : Corrogate substituent effects (e.g., 3-methylbenzyl group) on activity using partial least squares regression .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities as confounding factors .
- Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase) and replicate under identical conditions .
- Orthogonal Assays : Cross-validate results with SPR (binding affinity) and cellular assays (functional response) .
Q. What strategies enable rational design of derivatives with enhanced stability?
- Methodological Answer :
- Tautomer Analysis : Use IR and ¹³C NMR to identify dominant tautomers (e.g., thione vs. thiol in triazole derivatives) and stabilize via substituent engineering .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility and metabolic stability .
- Crystallography : Solve X-ray structures to identify hydrogen-bonding networks critical for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
